molecular formula C26H24O6 B2978614 Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate CAS No. 374762-66-0

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate

Cat. No.: B2978614
CAS No.: 374762-66-0
M. Wt: 432.472
InChI Key: JRRPQUYFWFFBQQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound featuring a coumarin core (2-oxochromene) substituted with a benzyl group at position 3 and methyl groups at positions 4 and 6. A furan-2-carboxylate ester, substituted with a methyl group at position 5 and an oxymethyl-linked coumarin moiety, forms the functional backbone.

Properties

IUPAC Name

methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6/c1-15-20-10-11-22(30-14-19-13-23(26(28)29-4)31-17(19)3)16(2)24(20)32-25(27)21(15)12-18-8-6-5-7-9-18/h5-11,13H,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRPQUYFWFFBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)OC)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromen and furan intermediates, followed by their coupling through esterification or etherification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pesticidal Chemistry

The compound shares structural motifs with tetrazol-5-one derivatives described in BASF SE’s patent (2018), such as:

  • 1-[3-Chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one (1-1) : This pesticidal compound includes an oxymethyl-bridged aromatic system but replaces the coumarin-furan core with a tetrazole ring and chlorophenylpyrazole group. Its higher logP (estimated >7) and molecular weight (~450 g/mol) suggest greater hydrophobicity compared to the target compound .
  • 1-[3-Cyclopropyl-2-[[2-methyl-4-(1-methylpyrazol-3-yl)phenoxy]methyl]phenyl]-4-methyl-tetrazol-5-one (I-8): Features a phenoxy-methyl linkage instead of the coumarin-oxymethyl group.

Table 1: Key Differences in Pesticidal Compounds

Property Target Compound Compound 1-1 (BASF SE)
Core Structure Coumarin-furan ester Tetrazole-phenylpyrazole
Molecular Weight (g/mol) ~428 (estimated) ~450
Key Substituents Benzyl, methyl groups Chlorophenyl, pyrazole
logP (Predicted) ~5.5–6.5 >7

Comparison with Methyl 4-[(3-Benzyl-4,8-Dimethyl-2-Oxochromen-7-yl)Oxymethyl]Benzoate (CAS 374762-51-3)

This benzoate analog (C27H24O5) shares the coumarin-oxymethyl backbone but replaces the furan-2-carboxylate with a benzoate ester. Key differences include:

  • Molecular Weight : 428.48 g/mol (benzoate) vs. ~414 g/mol (estimated for the furan-carboxylate).
  • logP : The benzoate analog has a logP of 6.66, suggesting higher lipophilicity than the furan derivative, which may reduce aqueous solubility .
  • Functional Group Impact : The furan ring’s smaller size and lower aromaticity compared to benzene could alter binding interactions in biological systems.

Table 2: Physical Properties Comparison

Property Target Furan-Carboxylate Benzoate Analog (CAS 374762-51-3)
Molecular Formula C26H24O6 (estimated) C27H24O5
Boiling Point (°C) Not reported 610.2 ± 55.0
logP ~5.5–6.5 (estimated) 6.66
Key Functional Groups Furan-2-carboxylate Benzoate

Comparison with FR173657 (Quinolinyl Oxymethyl Derivatives)

The compound FR173657 (from receptor studies) contains a quinolinyl oxymethyl group and dichlorophenyl substituents. While distinct in application (likely a receptor modulator), its oxymethyl-bridged aromatic system parallels the target compound’s design. The quinoline core’s planar structure may enhance π-π stacking, whereas the coumarin-furan system’s fused rings could offer rigidity and UV absorption properties .

Research Implications and Gaps

  • Bioactivity : Tetrazol-5-one analogs (e.g., BASF’s compounds) exhibit fungicidal activity, suggesting that the target compound’s coumarin-furan structure may also interact with fungal enzymes or membranes. However, empirical data are lacking .
  • Synthetic Feasibility : The benzoate analog’s synthesis (CAS 374762-51-3) involves esterification and oxymethyl coupling, which could guide the furan-carboxylate’s production .
  • Optimization Opportunities : Substituting the furan with thiophene or altering methyl group positions may modulate bioactivity and pharmacokinetics.

Biological Activity

Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its complex structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C27H24O5C_{27}H_{24}O_5, with a molar mass of approximately 428.48 g/mol. The compound features multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC27H24O5
Molar Mass428.48 g/mol
IUPAC NameThis compound
CAS Number374762-51-3

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in essential biosynthetic pathways, potentially leading to antibacterial and anticancer effects.
  • Antioxidant Activity : The presence of multiple aromatic rings suggests that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Biological Activity Studies

Several studies have explored the biological activity of related compounds and derivatives, providing insight into the potential effects of this compound.

Anticancer Activity

Research has indicated that chromen derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines, including breast (MCF-7) and prostate cancer cells.

In a study evaluating the cytotoxic effects of similar compounds:

  • Cytotoxicity Assay : The compound demonstrated a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 50 µM.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar chromen derivatives have shown activity against several bacterial strains:

  • Inhibition Studies : Compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 25 µg/mL.

Case Studies

  • Study on Anticancer Effects :
    • A recent study investigated the effects of a related compound on MCF-7 cells, reporting an IC50 value of approximately 30 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth by over 60% at a concentration of 50 µg/mL.

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